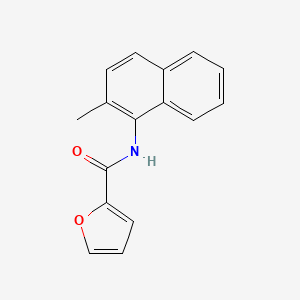

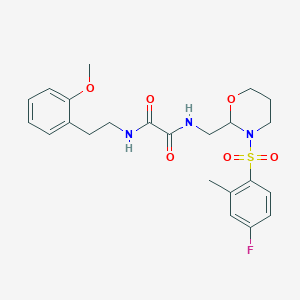

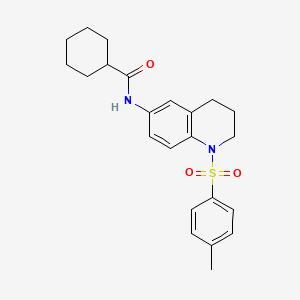

N-(2-methyl-1-naphthyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methyl-1-naphthyl)-2-furamide, commonly known as musk ketone, is a synthetic compound widely used in the fragrance industry. It is a polycyclic musk that was first synthesized in the early 1900s and has since gained popularity due to its unique scent and long-lasting fragrance.

Applications De Recherche Scientifique

Synthesis and Reactivity

N-(1-Naphthyl)furan-2-carboxamide, a compound related to N-(2-methyl-1-naphthyl)-2-furamide, was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the development of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was then subjected to various electrophilic substitution reactions, demonstrating its versatility in synthetic organic chemistry (Aleksandrov & El’chaninov, 2017).

Thermal Fragmentation and Rearrangement

The thermolysis of N-aryl-2-furamide oximes under nitrogen has been studied, yielding a range of products including benzimidazoles, 2-furonitrile, and arylamines. This research highlights the compound's potential in the synthesis of complex organic molecules through thermal rearrangement processes (Gaber, Muathen, & Taib, 2013).

Antimicrobial and Antioxidant Activity

Research into the synthesis and investigation of compounds related to this compound has led to the discovery of new molecules with antimicrobial and antioxidant activities. Such studies provide a foundation for the development of new therapeutic agents (Devi et al., 2010).

Biological Assessment of Derivatives

The biological activities of derivatives of this compound, such as antibacterial and antifungal properties, have been evaluated. This research underscores the potential of these compounds in medical applications, offering new avenues for the development of drugs and antibacterial agents (Singala, Talpara, & Shah, 2018).

Dyeing Properties and Spectrophotometric Analysis

The dyeing properties and spectrophotometric analysis of derivatives have been studied, indicating their application in the textile industry for dyeing wool and polyamide fabrics. Such research contributes to the development of new dyes with desirable properties for industrial applications (Hosseinnezhad, Khosravi, Gharanjig, & Moradian, 2017).

Propriétés

IUPAC Name |

N-(2-methylnaphthalen-1-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-8-9-12-5-2-3-6-13(12)15(11)17-16(18)14-7-4-10-19-14/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXMXURGKISKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)

![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)

![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)